molecular formula C11H18N2O2 B2387565 N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide CAS No. 1598304-02-9

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide

Cat. No.: B2387565
CAS No.: 1598304-02-9
M. Wt: 210.277
InChI Key: HGGTXTWREAYCGR-UHFFFAOYSA-N
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Description

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide is a compound that features a piperidine ring, which is a six-membered heterocyclic amine Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

N-[(1-prop-2-enoylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-11(15)13-6-4-10(5-7-13)8-12-9(2)14/h3,10H,1,4-8H2,2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGTXTWREAYCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the reaction of 4-piperidinemethanol with acryloyl chloride in the presence of a base such as triethylamine, followed by acetylation with acetic anhydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]benzamide
  • N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]formamide
  • N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]propionamide

Uniqueness

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide is unique due to its specific acetamide moiety, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.

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